3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone
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Overview
Description
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a 4-methyl-piperazin-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Substitution Reactions:
Reaction Conditions: These reactions are often carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-(4-methyl-piperazin-1-yl)pyridazine
- tert-Butyl 4-(pyridazin-3-yl)piperazine-1-carboxylate
- 1-Boc-4-(6-Chloropyridazin-3-yl)piperazine
Uniqueness
3-amino-6-(4-methyl-1-piperazinyl)-2(1H)-Pyridinone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
134577-44-9 |
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Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-amino-6-(4-methylpiperazin-1-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-13-4-6-14(7-5-13)9-3-2-8(11)10(15)12-9/h2-3H,4-7,11H2,1H3,(H,12,15) |
InChI Key |
RIZFFBHJUNGVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C(=O)N2)N |
Origin of Product |
United States |
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